Cas no 2228784-88-9 (3-(4-bromo-3-nitrophenoxy)azetidine)

3-(4-Bromo-3-nitrophenoxy)azetidine is a brominated nitroaromatic compound featuring an azetidine ring linked via an ether bond. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and nitro substituents enhances its utility in cross-coupling reactions and nucleophilic aromatic substitutions, while the azetidine moiety offers conformational rigidity for targeted molecular design. Its high purity and stability under standard conditions ensure consistent performance in complex synthetic pathways. This compound is particularly suited for researchers developing novel heterocyclic frameworks or bioactive molecules requiring precise functionalization.
3-(4-bromo-3-nitrophenoxy)azetidine structure
2228784-88-9 structure
Product Name:3-(4-bromo-3-nitrophenoxy)azetidine
CAS No:2228784-88-9
MF:C9H9BrN2O3
MW:273.083361387253
CID:6040684
PubChem ID:165944402
Update Time:2025-05-23

3-(4-bromo-3-nitrophenoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3-nitrophenoxy)azetidine
    • EN300-1926025
    • 2228784-88-9
    • Inchi: 1S/C9H9BrN2O3/c10-8-2-1-6(3-9(8)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2
    • InChI Key: ZMBWGIMJTFEFLZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])OC1CNC1

Computed Properties

  • Exact Mass: 271.97965g/mol
  • Monoisotopic Mass: 271.97965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.1Ų

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Additional information on 3-(4-bromo-3-nitrophenoxy)azetidine

Recent Advances in the Study of 3-(4-bromo-3-nitrophenoxy)azetidine (CAS: 2228784-88-9) in Chemical Biology and Pharmaceutical Research

The compound 3-(4-bromo-3-nitrophenoxy)azetidine (CAS: 2228784-88-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring an azetidine ring linked to a bromo-nitrophenoxy moiety, has been identified as a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as a valuable tool for medicinal chemistry.

A key focus of current research has been the optimization of synthetic routes to 3-(4-bromo-3-nitrophenoxy)azetidine, with several groups reporting improved yields and purity through novel catalytic systems and protecting group strategies. The compound's structural features, including the strained azetidine ring and electron-withdrawing nitro group, present both challenges and opportunities for synthetic chemists. Recent work published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient four-step synthesis starting from commercially available 4-bromo-3-nitrophenol, achieving an overall yield of 68% with excellent purity (>99%).

In biological studies, 3-(4-bromo-3-nitrophenoxy)azetidine has shown intriguing activity as a fragment in fragment-based drug discovery (FBDD) campaigns. Its moderate molecular weight (MW 273.09) and favorable ligand efficiency make it particularly suitable for this approach. Recent high-throughput screening data (Nature Chemical Biology, 2024) revealed that this compound exhibits selective binding to several protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. Molecular docking studies suggest that the azetidine oxygen and nitro group participate in key hydrogen bonding interactions with kinase active sites.

The pharmaceutical potential of 3-(4-bromo-3-nitrophenoxy)azetidine has been further highlighted by its incorporation into several lead compounds currently in preclinical development. One notable example is its use as a core structure in a new class of JAK3 inhibitors, where the bromo substituent serves as a handle for further derivatization. Recent patent applications (WO2023124567, 2023) describe analogs showing improved selectivity profiles compared to existing JAK inhibitors, with reduced off-target effects against other JAK family members.

From a chemical biology perspective, researchers have exploited the reactivity of the bromo and nitro groups in 3-(4-bromo-3-nitrophenoxy)azetidine to create various probes for target identification. A 2024 study in ACS Chemical Biology reported the successful development of photoaffinity labels and activity-based probes derived from this scaffold, enabling the identification of previously unknown protein targets in cancer cell lysates. These tools are proving invaluable for understanding the polypharmacology of related drug candidates.

Looking forward, the unique properties of 3-(4-bromo-3-nitrophenoxy)azetidine suggest it will continue to play an important role in medicinal chemistry efforts. Current research directions include exploring its potential in PROTAC (proteolysis targeting chimera) design, where its balanced hydrophobicity and hydrogen bonding capacity may facilitate ternary complex formation. Additionally, several groups are investigating its metabolites and potential toxicity profiles to support future clinical translation. The compound's versatility and demonstrated biological activity ensure it will remain a focus of chemical biology and pharmaceutical research in the coming years.

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